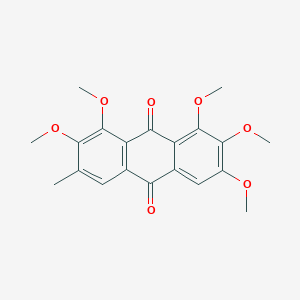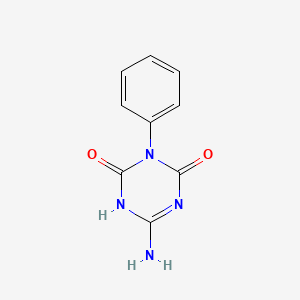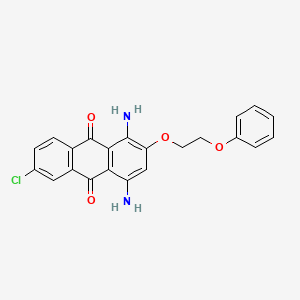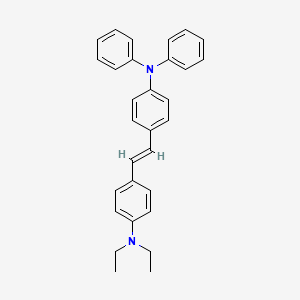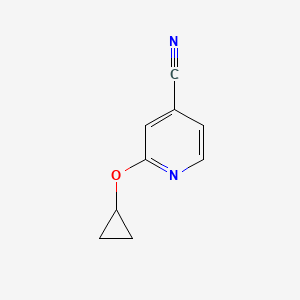![molecular formula C11H8N2O B13133990 [2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
[2,3'-Bipyridine]-2'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of an aldehyde group at the 2’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals, due to their ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl2·6H2O) without external ligands . This method provides high yields and is efficient for producing bipyridine derivatives.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can be optimized for large-scale synthesis. Additionally, electrochemical methods have been explored for the synthesis of bipyridines, offering an environmentally friendly alternative to traditional catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions: [2,3’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
[2,3’-Bipyridine]-2’-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: Bipyridine compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2,3’-Bipyridine]-2’-carbaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming chelate complexes. These complexes can participate in various catalytic and redox reactions, influencing the reactivity and stability of the metal ions . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparación Con Compuestos Similares
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine:
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in the treatment of heart failure.
Uniqueness: [2,3’-Bipyridine]-2’-carbaldehyde is unique due to the presence of the aldehyde group, which allows for additional functionalization and reactivity compared to other bipyridine derivatives. This functional group provides opportunities for further chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-pyridin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-9(4-3-7-13-11)10-5-1-2-6-12-10/h1-8H |
Clave InChI |
IQVMRNNCSFHYEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(N=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
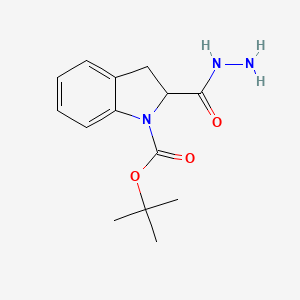
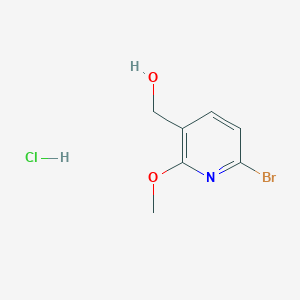

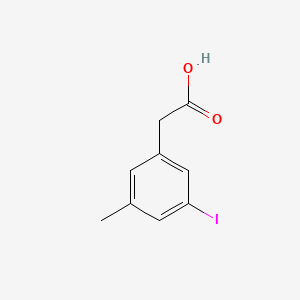
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
